3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid
CAS No.:
Cat. No.: VC13283536
Molecular Formula: C18H13NO5
Molecular Weight: 323.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13NO5 |
|---|---|
| Molecular Weight | 323.3 g/mol |
| IUPAC Name | 4-[(9,10-dioxoanthracen-1-yl)amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C18H13NO5/c20-14(8-9-15(21)22)19-13-7-3-6-12-16(13)18(24)11-5-2-1-4-10(11)17(12)23/h1-7H,8-9H2,(H,19,20)(H,21,22) |
| Standard InChI Key | WTUGSUBIJLXAFU-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCC(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCC(=O)O |
Introduction
3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic acid is an organic compound that combines an anthracene moiety with a propanoic acid functional group. This unique structure makes it a subject of interest in materials science and organic chemistry due to its potential applications in various scientific fields. The compound is classified as a carboxylic acid derivative, featuring both aromatic and aliphatic components, which are crucial for studies in organic synthesis and material properties.
Synthesis Methods
The synthesis of 3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic acid typically involves multi-step organic reactions. These methods require specific conditions such as controlled temperatures and inert atmospheres to prevent undesired side reactions. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.
Chemical Reactions and Applications
3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic acid can participate in various chemical reactions, including esterification and electrophilic aromatic substitution. The presence of electron-withdrawing groups enhances nucleophilicity at certain positions on the anthracene ring, making it suitable for further functionalization and modification for specific applications.
| Reaction Type | Description |
|---|---|
| Esterification | Reacts with alcohols to form esters |
| Electrophilic Aromatic Substitution | Allows for further functionalization of the anthracene ring |
Potential Applications
While specific applications of 3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic acid are not extensively detailed in the available literature, its unique structure suggests potential uses in materials science and organic chemistry. Compounds with similar structures have shown promise in biological activities, such as cytotoxicity and inhibition of specific enzymes, as seen in related propanoic acid derivatives .
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